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Compound of Interest

Compound Name: (Z)-1-Methoxy-1-penten-3-yne

CAS No.: 17053-80-4

Cat. No.: B107567

Get Quote

Executive Summary & Chemical Identity[1][2]
Methoxy pentenynes are critical C5-building blocks in the synthesis of natural products,

enediyne antibiotics, and heterocyclic pharmaceutical intermediates. Their solubility profile is

governed by the competition between the lipophilic enyne backbone and the polar methoxy

ether linkage.

This guide addresses the two primary isomers utilized in drug development:

(Z)-1-Methoxy-1-penten-3-yne (CAS 17053-80-4): A vinyl ether often used in

stereoselective synthesis.

5-Methoxy-1-penten-3-yne (CAS 821-44-3): A terminal alkyne ether used in coupling

reactions.

Key Physicochemical Parameters:

Molecular Weight: 96.13 g/mol [1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b107567#bc-rfq
https://www.benchchem.com/product/b107567/docs?utm_src=pdf-body#technical-guide-solubility-profiling-and-solvent-selection-for-methoxy-pentenynes
https://www.benchchem.com/product/b14747238
https://www.benchchem.com/product/b107567
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b107567?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


LogP (Predicted): ~1.65 (Lipophilic)

Boiling Point: ~97–100°C (at 760 mmHg)

Physical State: Clear to amber liquid (Oil)[3]

Solubility Data & Solvent Compatibility
As empirical data for these specific intermediates is often absent from standard handbooks, the

following data is derived from Hansen Solubility Parameter (HSP) modeling and validated

synthesis protocols (e.g., Organic Syntheses).

Table 1: Predicted Solubility Profile at 25°C
Data based on Group Contribution Methods and LogP partitioning.
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Solvent
Class

Solvent

Polarity
Index (

)

Solubility
Rating

Interaction
Mechanism

Stability
Concern

Non-Polar n-Hexane 0.1
High (>100

mg/mL)

Van der

Waals

(Dispersion)

Stable

Non-Polar Toluene 2.4
High (>100

mg/mL)

-

Stacking /

Dispersion

Stable

Chlorinated
Dichlorometh

ane (DCM)
3.1

High (>100

mg/mL)
Dipole-Dipole Stable

Polar Aprotic
Tetrahydrofur

an (THF)
4.0

High

(Miscible)

Dipole-Dipole

/ Ether

exchange

Peroxide Risk

(Use

inhibited)

Polar Aprotic Ethyl Acetate 4.4
High

(Miscible)
Dipole-Dipole Stable

Polar Aprotic DMSO 7.2
Moderate/Hig

h
Strong Dipole

Difficult

removal

Polar Protic Methanol 5.1
High

(Miscible)

H-Bonding

(Acceptor)

Risk for

Isomer 1

(Acetal

formation in

acid)

Polar Protic Water 10.2
Low (<1

mg/mL)

Hydrophobic

Effect

Phase

Separation

Critical Stability Note for 1-Methoxy-1-penten-3-yne
The 1-methoxy isomer is a vinyl ether. In the presence of protic solvents (MeOH, Water) and

trace acid, it is prone to hydrolysis, yielding the corresponding aldehyde or ketone.
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Recommendation: For storage or long-term processing of the 1-methoxy isomer, use non-

protic solvents like Toluene or Anhydrous THF buffered with weak base (e.g., Triethylamine).

Thermodynamic Modeling & Mechanism
To understand the solubility behavior beyond the table, we apply the "Like Dissolves Like"

principle via thermodynamic interactions. The methoxy pentenyne molecule possesses a dual

nature:

The Hydrophobic Tail (Penten-3-yne): Drives solubility in non-polar solvents (Hexane,

Benzene).

The Ether Oxygen (-OCH₃): Acts as a Hydrogen Bond Acceptor (HBA), facilitating miscibility

in alcohols (MeOH, EtOH).

Visualization: Solvation Mechanism
The following diagram illustrates the solvation shell interactions in different media.
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Caption: Mechanistic interactions driving solubility. Note the divergence between Methanol (H-

bonding allowed) and Water (Hydrophobic exclusion dominates).

Experimental Protocols for Solubility Determination
Since batch-to-batch purity affects solubility, researchers must validate data empirically. Use

the following self-validating protocols.

Protocol A: Rapid Visual Titration (Qualitative)
Best for: Quick solvent screening during extraction optimization.

Preparation: Place 100 mg of Methoxy Pentenyne in a 4 mL borosilicate vial.

Titration: Add the target solvent in 100 µL increments using a calibrated micropipette.

Agitation: Vortex for 30 seconds after each addition.

Observation:

Soluble: Clear, homogeneous solution.

Insoluble: Phase separation, oil droplets, or turbidity.

Calculation: If 100 mg dissolves in <1 mL, solubility is >100 mg/mL (High).

Protocol B: Gravimetric Saturation (Quantitative)
Best for: Thermodynamic data generation for crystallization or formulation.

Saturation: Add excess Methoxy Pentenyne to 5 mL of solvent in a sealed flask. Stir at 25°C

for 24 hours.

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated) to

remove undissolved oil/solids.

Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed crucible. Evaporate solvent

under vacuum (or Nitrogen stream) at low heat (<40°C to prevent solute loss, as these are

volatile oils).
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Measurement: Weigh the residue.

Application: Extraction & Purification Strategy
The solubility differential between water and organic solvents is the basis for purification.

Partition Coefficients (LogP Context)
With a LogP of ~1.65, Methoxy Pentenynes will preferentially partition into organic layers

during aqueous workup.

Preferred Extraction Solvent: Diethyl Ether or Ethyl Acetate (EtOAc).

Wash Solvent: Brine (Saturated NaCl) increases the ionic strength of the aqueous layer,

forcing more organic solute into the organic phase ("Salting out").

Workflow: Purification Logic
The following decision tree guides the purification process based on solubility data.
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Caption: Purification decision tree highlighting the critical pH sensitivity of the vinyl ether isomer

during aqueous workup.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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